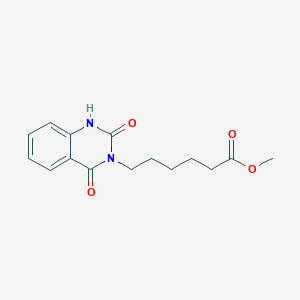

methyl 6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoate is a chemical compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities, including anticonvulsant, anticancer, and antimicrobial properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoate typically involves the reaction of isatins with o-amino N-aryl/alkyl benzamides. A novel I2/TBHP mediated domino synthesis has been described for the preparation of similar quinazolinone derivatives . This method involves oxidative rearrangement and provides a straightforward route to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can modify the quinazolinone ring, potentially altering its biological activity.

Substitution: The compound can participate in substitution reactions, where functional groups on the quinazolinone ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like I2/TBHP, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state quinazolinones, while substitution reactions can introduce new functional groups to the quinazolinone ring.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Several studies have investigated the anticancer properties of derivatives related to methyl 6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoate. For instance, compounds derived from tetrahydroquinazoline structures have shown promising antiproliferative activity against various cancer cell lines:

- Cell Lines Tested : Human T-lymphocyte cells (CEM), cervix carcinoma (HeLa), colorectal adenocarcinoma (HT-29), and ovarian carcinoma (A2780).

- Findings : Compounds demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 and MCF-7 cell lines, indicating significant potential for further development as anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens:

- Tested Microorganisms : Mycobacterium smegmatis and Pseudomonas aeruginosa.

- Results : Certain derivatives exhibited low minimum inhibitory concentration (MIC) values of 6.25 µg/mL against Mycobacterium smegmatis, suggesting potential as a future antituberculosis agent .

Synthesis and Characterization

The synthesis of this compound involves several steps that are critical for ensuring the purity and efficacy of the final product:

| Synthesis Step | Description |

|---|---|

| Step 1 | Formation of the tetrahydroquinazoline core through cyclization reactions. |

| Step 2 | Introduction of the hexanoate side chain via esterification reactions. |

| Step 3 | Purification using chromatographic techniques to isolate the desired compound. |

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Material Science Applications

Beyond medicinal applications, this compound has potential uses in material science:

Polymer Chemistry

Research indicates that derivatives of this compound can be used as monomers in polymer synthesis:

- Properties : The presence of functional groups allows for modifications that can enhance mechanical properties or introduce specific functionalities into polymers.

Coatings and Films

The compound's unique chemical structure may provide beneficial properties for coatings:

- Applications : Potential use in protective coatings due to its stability and resistance to environmental degradation.

Wirkmechanismus

The mechanism of action of methyl 6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoate involves its interaction with specific molecular targets and pathways. For instance, quinazolinone derivatives are known to act as positive allosteric modulators of the GABAA receptor at the benzodiazepine binding site and inhibitors of carbonic anhydrase II . These interactions can modulate neurotransmitter activity and enzyme function, leading to the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinazolin-4(3H)-one: A parent compound with similar biological activities.

Methaqualone: A sedative-hypnotic quinazolinone derivative used in the 1960s and 1970s.

2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-aryl/alkyl benzamides: Compounds with anticancer and cytotoxic activities.

Uniqueness

Methyl 6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoate stands out due to its specific chemical structure, which imparts unique biological activities. Its potential as a therapeutic agent and its versatility in chemical synthesis make it a valuable compound for further research and development.

Biologische Aktivität

Methyl 6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoate (CAS No. 82603-71-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its chemical properties, biological activities, and relevant research findings.

This compound has the following chemical characteristics:

- IUPAC Name : Methyl 6-(2-hydroxy-4-oxo-3(4H)-quinazolinyl)hexanoate

- Molecular Formula : C₁₅H₁₈N₂O₄

- Molecular Weight : 290.31 g/mol

- InChI Key : XQALDNLXLMRCPN-UHFFFAOYSA-N

Antioxidant Activity

Research indicates that compounds containing quinazoline structures often exhibit antioxidant properties. The antioxidant activity of this compound can be evaluated using various assays such as:

- DPPH Radical Scavenging Assay : This assay measures the ability of the compound to neutralize free radicals.

- ABTS Radical Scavenging Assay : Similar to DPPH, this assay assesses the compound's capacity to scavenge ABTS radicals.

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Studies have shown that derivatives of quinazoline can inhibit the growth of various bacterial strains. Specific tests include:

- Agar Diffusion Method : To determine the inhibition zones against Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

This compound may exhibit enzyme inhibition properties relevant to therapeutic applications:

- Acetylcholinesterase Inhibition : Relevant for Alzheimer's disease treatment.

- α-glucosidase Inhibition : Important for managing diabetes by delaying carbohydrate absorption.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activities of related compounds and their mechanisms:

Study 1: Antioxidant and Antimicrobial Properties

A study focused on the synthesis and biological evaluation of quinazoline derivatives demonstrated significant antioxidant activity and moderate antimicrobial effects against several bacterial strains. The results indicated that modifications in the quinazoline structure could enhance these properties .

Study 2: Enzyme Inhibition Profile

Research on similar compounds revealed promising results in inhibiting acetylcholinesterase and α-glucosidase enzymes. These findings suggest potential applications in treating neurodegenerative diseases and diabetes .

Summary Table of Biological Activities

| Biological Activity | Method Used | Results Summary |

|---|---|---|

| Antioxidant | DPPH/ABTS Assays | Significant scavenging activity observed |

| Antimicrobial | Agar Diffusion Method | Moderate inhibition against selected bacteria |

| Enzyme Inhibition | Enzyme Assays | Effective inhibition of acetylcholinesterase and α-glucosidase |

Eigenschaften

IUPAC Name |

methyl 6-(2,4-dioxo-1H-quinazolin-3-yl)hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-21-13(18)9-3-2-6-10-17-14(19)11-7-4-5-8-12(11)16-15(17)20/h4-5,7-8H,2-3,6,9-10H2,1H3,(H,16,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQALDNLXLMRCPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCN1C(=O)C2=CC=CC=C2NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.